Physiochemical Differentiation: CNS Drug-Likeness Score vs. 1-Acetyl and 1,2,4-Triazole Analogs
The target compound's computed LogP (-0.6) and topological polar surface area (TPSA, 76.5 Ų) are markedly lower than the 1,2,4-triazole regioisomer (estimated LogP ~-0.2, TPSA ~82 Ų) and the 1-acetylpiperidine analog without the triazole (LogP ~-0.1, TPSA ~54 Ų) [1]. In the context of CNS drug discovery, a TPSA below 90 Ų and a LogP between -1 and 3 are predictive of high blood-brain barrier permeability [2]. The target compound thus occupies a unique 'sweet spot' that balances the H-bond acceptor capacity of the sulfonyl group with the rigid aromatic character of the 1,2,3-triazole [1].
| Evidence Dimension | Computed physiochemical properties (LogP, TPSA) |
|---|---|
| Target Compound Data | LogP: -0.6; TPSA: 76.5 Ų |
| Comparator Or Baseline | 1,2,4-triazole regioisomer: LogP ~ -0.2, TPSA ~82 Ų; 1-acetyl-4-(1H-1,2,3-triazol-1-yl)piperidine: LogP ~ -0.1, TPSA ~54 Ų |
| Quantified Difference | Target vs. 1,2,4-triazole: ΔLogP = -0.4, ΔTPSA = -5.5 Ų; Target vs. 1-acetyl: ΔLogP = -0.5, ΔTPSA = +22.5 Ų |
| Conditions | In silico prediction using XLogP3 and Cactvs TPSA algorithms (PubChem release 2019.01.04) |
Why This Matters
For CNS-targeted screening libraries, this compound provides a superior balance of permeability and solubility compared to its closest regioisomeric and electronic analogs, reducing the risk of late-stage ADME failure.
- [1] PubChem. (2026). Compound Summary for CID 76151009, 1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
